molecular formula C11H10F4O3 B8595213 4-Butoxy-2,3,5,6-tetrafluorobenzoic acid

4-Butoxy-2,3,5,6-tetrafluorobenzoic acid

Cat. No.: B8595213
M. Wt: 266.19 g/mol
InChI Key: NSDKSZPCVZDGTD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Butoxy-2,3,5,6-tetrafluorobenzoic acid is a fluorinated benzoic acid derivative featuring a butoxy substituent at the 4-position and fluorine atoms at the 2,3,5,6-positions. The electron-withdrawing fluorine atoms enhance the acidity of the carboxylic acid group, while the butoxy group contributes to lipophilicity and solubility in organic solvents. This compound is of interest in materials science, pharmaceuticals, and agrochemicals due to its unique electronic and steric properties .

Properties

Molecular Formula

C11H10F4O3

Molecular Weight

266.19 g/mol

IUPAC Name

4-butoxy-2,3,5,6-tetrafluorobenzoic acid

InChI

InChI=1S/C11H10F4O3/c1-2-3-4-18-10-8(14)6(12)5(11(16)17)7(13)9(10)15/h2-4H2,1H3,(H,16,17)

InChI Key

NSDKSZPCVZDGTD-UHFFFAOYSA-N

Canonical SMILES

CCCCOC1=C(C(=C(C(=C1F)F)C(=O)O)F)F

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues

4-Ethoxy-2,3,5,6-tetrafluorobenzoic Acid
  • Structure : Ethoxy group at the 4-position instead of butoxy.
  • Properties : Shorter alkyl chain reduces lipophilicity compared to the butoxy derivative. Used in synthesizing phosphane oxide complexes, demonstrating utility in coordination chemistry .
4-Azido-2,3,5,6-tetrafluorobenzoic Acid
  • Structure : Azido (-N₃) group at the 4-position.
  • Properties : Photoreactive, enabling photocrosslinking in polymer blends. Forms stable esters (e.g., succinimidyl ester) for bioconjugation .
4-(Acetyloxy)-2,3,5,6-tetrafluorobenzoic Acid
  • Structure : Acetyloxy (-OAc) substituent at the 4-position.
  • Properties : Lower pKa (~1.51) due to electron-withdrawing acetyloxy group. Used in organic synthesis and as a reactive intermediate .
2,3,5,6-Tetrafluorobenzoic Acid (FB-Ac)
  • Structure: No substituent at the 4-position; only fluorine atoms.
  • Properties : Higher acidity (pKa ~1.6) and serves as a metabolite of pyrethroid insecticides (e.g., transfluthrin). Lacks the solubility-enhancing alkyl/aryl groups of butoxy derivatives .
2,3,5,6-Tetrafluoro-4-hydroxybenzoic Acid
  • Structure : Hydroxyl (-OH) group at the 4-position.
  • Properties : Polar due to -OH, making it suitable for hydrate formation in crystallography. Lower lipophilicity compared to alkyl-substituted analogues .

Physical and Chemical Properties

Property 4-Butoxy-2,3,5,6-tetrafluorobenzoic Acid 4-Ethoxy Analogue 4-Azido Analogue 4-(Acetyloxy) Analogue
pKa ~2.0 (estimated) ~1.8 ~1.5 1.51
Solubility High in aprotic solvents (DMF, DMSO) Moderate Moderate Moderate
Lipophilicity (LogP) ~3.5 (estimated) ~2.8 ~1.2 ~1.6
Applications Polymer crosslinking, pharmaceuticals Coordination chemistry Photocrosslinking Organic synthesis

Key Observations :

  • The butoxy group enhances solubility in organic solvents compared to unsubstituted FB-Ac .
  • Azido and acetyloxy substituents lower pKa further due to stronger electron-withdrawing effects .

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